4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide
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Overview
Description
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a dioxido-thiazinan ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the chloro-substituted benzamide and introduce the dioxido-thiazinan ring through a cyclization reaction. The triazole moiety can be introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or its interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dioxido-thiazinan ring and triazole moiety are likely involved in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: Shares the dioxido-thiazinan ring but lacks the triazole moiety.
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-methylbenzamide: Similar structure but with a different substituent on the benzamide group.
Uniqueness
The uniqueness of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22ClN5O3S |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]benzamide |
InChI |
InChI=1S/C17H22ClN5O3S/c1-11(2)9-15-19-17(22-21-15)20-16(24)12-5-6-13(18)14(10-12)23-7-3-4-8-27(23,25)26/h5-6,10-11H,3-4,7-9H2,1-2H3,(H2,19,20,21,22,24) |
InChI Key |
AVQCJQYZHXSHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
Origin of Product |
United States |
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